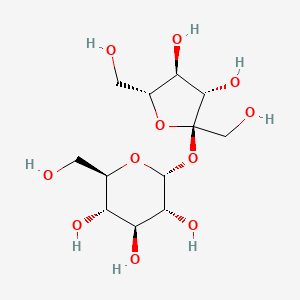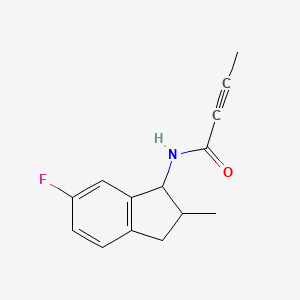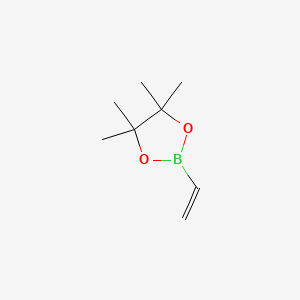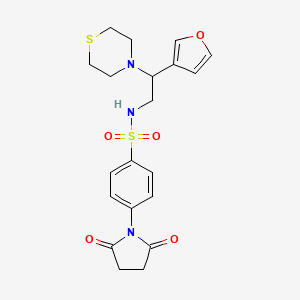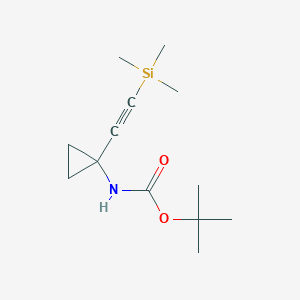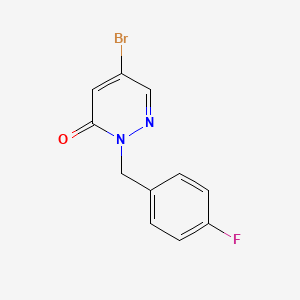![molecular formula C14H10Cl2N2O4 B2506141 2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 306730-53-0](/img/structure/B2506141.png)
2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline is not directly mentioned in the provided papers. However, we can infer some information based on related compounds and their properties. Chloro and nitro derivatives of aniline compounds are known to exhibit various physical and chemical properties that are influenced by the nature and position of the substituents on the aromatic ring .
Synthesis Analysis
The synthesis of chloro and nitro-substituted anilines typically involves multi-step reactions, starting from substituted nitrobenzenes or chloronitrobenzenes. For instance, 2-chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction . Similarly, the synthesis of 2,4,6-trinitro-3,5-diamino-N-(1,2,4-triazole-4)-aniline involved a series of reactions starting from 2,4,6-trinitrochlorobenzene . These methods suggest that the synthesis of this compound would likely involve chlorination and nitration steps, followed by a condensation reaction with the appropriate benzodioxol derivative.
Molecular Structure Analysis
The molecular structure of chloro and nitro-substituted anilines is characterized by the planarity of the aromatic rings and the orientation of substituents, which can influence the overall molecular conformation . The presence of electron-withdrawing groups such as chloro and nitro groups can affect the electron density distribution within the molecule, potentially impacting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Chloro and nitro-substituted anilines can undergo various chemical reactions, including condensation with other aromatic compounds. For example, 6-substituted-2,3-dichloronaphthoquinones were condensed with aniline, and the reactivity at the 2- and 3-positions was influenced by the 6-substituent . This suggests that the this compound could also participate in similar condensation reactions, with its reactivity being affected by the nitro and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro and nitro-substituted anilines are significantly influenced by the substituents. For instance, the introduction of chloro substituents at the 2,3-positions can increase the nematic-isotropic transition temperature compared to mono-chloro derivatives . The presence of nitro groups can also contribute to the thermal stability of the compound, as seen in the case of 2,4,6-trinitro-3,5-diamino-N-(1,2,4-triazole-4)-aniline, which exhibited good thermal stability . These findings suggest that this compound would likely have distinct mesomorphic and thermal properties due to its polysubstitution pattern.
Applications De Recherche Scientifique
Effects on Mesomorphic Properties
The impacts of chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines on mesomorphic properties have been explored. Notably, the 2,3-dichloro derivative exhibited distinctive behavior by showing a higher nematic-isotropic transition temperature compared to its mono-chloro counterparts. This indicates the significant role of chlorine substitution at specific positions on the aniline moiety and its impact on mesomorphic properties (Hasegawa et al., 1989).
Ortho-Chlorination and Oxidation of Aryls
The compound has been implicated in studies involving the ortho-selective chlorination of aryls. 1-Chloro-1,2-benziodoxol-3-one has been used as a potent chlorinating and oxidizing agent for aniline derivatives, showcasing the compound’s relevance in chemical synthesis and transformation processes under aqueous conditions (Vinayak et al., 2018).
Electronic Structures and Conformations
A study on the electronic structures and molecular conformations of N-benzylideneaniline derivatives, including those with nitro groups on the anilino benzene ring, was conducted. This research revealed that certain derivatives, such as the 4-nitro derivatives, adopt significantly twisted conformations, shedding light on the compound’s electronic properties and structural behavior (Akaba et al., 1980).
Impact on Azo Dye Properties
The influence of various substituents on the properties of azo dyes derived from aniline derivatives has been investigated. Specifically, the study looked at how different substituents at the nitrogen atom of the arylamino group affect the electronic spectra, coloristic properties, and other characteristics of the azo dyes, demonstrating the compound’s relevance in the field of dye and pigment chemistry (Penchev et al., 1992).
Mécanisme D'action
Mode of Action
It’s known that many nitroaniline derivatives interact with their targets through a variety of mechanisms, including inhibition of key enzymes, interference with dna synthesis, or disruption of cell membrane integrity .
Biochemical Pathways
Nitroaniline derivatives can potentially affect a wide range of biochemical pathways depending on their specific targets .
Result of Action
Nitroaniline derivatives often exert their effects by disrupting normal cellular processes, leading to cell death .
Propriétés
IUPAC Name |
2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-2-1-3-10(14(9)16)17-6-8-4-12-13(22-7-21-12)5-11(8)18(19)20/h1-5,17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRIXKQSGYAMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)
![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)
![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)
